molecular formula C9H7ClN4O2 B8258388 methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate

methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate

Cat. No.: B8258388
M. Wt: 238.63 g/mol
InChI Key: WTWOHQIYPQQGGV-UHFFFAOYSA-N
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Description

methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate typically involves the reaction of 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring is known to interact with proteins through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylic acid
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate is unique due to the presence of both a triazole ring and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

methyl 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c1-16-9(15)6-4-7(10)8(11-5-6)14-12-2-3-13-14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWOHQIYPQQGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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